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Compound of Interest

Compound Name: Furan-3-methanol-d2

Cat. No.: B562246 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Furan-3-
methanol-d2, a deuterated isotopologue of Furan-3-methanol. Due to the limited availability of

direct experimental spectra for Furan-3-methanol-d2, this document presents the available

data for the non-deuterated parent compound, Furan-3-methanol, and provides a detailed

analysis of the expected spectral changes upon deuteration. The guide includes tabulated

spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and a workflow diagram for the

complete spectroscopic characterization of the compound.

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for Furan-3-

methanol and its deuterated analog, Furan-3-methanol-d2.

Table 1: 1H NMR Data (Predicted for Furan-3-methanol-d2, Experimental for Furan-3-

methanol)
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Assignment

Furan-3-methanol

1H Chemical Shift

(ppm)

Predicted Furan-3-

methanol-d2 1H

Chemical Shift (ppm)

Notes on

Deuteration

H2 ~7.4 ~7.4
No significant change

expected.

H4 ~6.4 ~6.4
No significant change

expected.

H5 ~7.4 ~7.4
No significant change

expected.

-CH2OH ~4.5 Signal Absent

The two protons on

the methanol carbon

are replaced by

deuterium.

-OH Variable Variable

The hydroxyl proton

signal is typically

broad and its chemical

shift is concentration

and solvent

dependent.

Table 2: 13C NMR Data (Predicted for Furan-3-methanol-d2, Experimental for Furan-3-

methanol)
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Assignment

Furan-3-methanol

13C Chemical Shift

(ppm)

Predicted Furan-3-

methanol-d2 13C

Chemical Shift (ppm)

Notes on

Deuteration

C2 ~143 ~143
No significant change

expected.

C3 ~125 ~125
No significant change

expected.

C4 ~110 ~110
No significant change

expected.

C5 ~140 ~140
No significant change

expected.

-CH2OH ~57

~57 (Signal may be a

triplet due to C-D

coupling)

The chemical shift is

not expected to

change significantly,

but the signal will

exhibit coupling to

deuterium.

Table 3: IR Spectroscopy Data (Predicted for Furan-3-methanol-d2, Key Absorptions for

Furan-3-methanol)
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Functional Group
Furan-3-methanol IR

Absorption (cm-1)

Predicted Furan-3-

methanol-d2 IR

Absorption (cm-1)

Notes on

Deuteration

O-H Stretch 3300-3400 (broad) 3300-3400 (broad) No change.

C-H Stretch (furan) ~3100 ~3100 No significant change.

C-H Stretch (alkane) 2850-2960 Absent/Shifted

C-H stretching bands

will be replaced by C-

D stretching bands at

a lower frequency

(~2100-2200 cm-1).

C=C Stretch (furan) ~1600, ~1500 ~1600, ~1500 No significant change.

C-O Stretch 1020-1050 1020-1050 No significant change.

C-H Bend (alkane) ~1450 Absent/Shifted

C-H bending

vibrations will be

replaced by C-D

bending vibrations at

a lower frequency.

Table 4: Mass Spectrometry Data (Predicted for Furan-3-methanol-d2, Experimental for

Furan-3-methanol)
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Ion
Furan-3-methanol

m/z

Predicted Furan-3-

methanol-d2 m/z

Notes on

Deuteration

[M]+ 98 100

The molecular ion

peak is shifted by +2

due to the two

deuterium atoms.[1]

[M-H]+ 97 99/98
Loss of a proton or

deuteron.

[M-OH]+ 81 83/82
Loss of the hydroxyl

group.

[M-CH2OH]+ 67 67
Fragmentation of the

side chain.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Furan-3-methanol-d2 are provided

below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Furan-3-methanol-d2 in 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a standard 5 mm

NMR tube. The choice of solvent should be based on the solubility of the compound and the

desired resolution of the spectra.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher)

equipped with a broadband probe is recommended.

1H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically used.

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.
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Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

13C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum.

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the lower natural abundance of 13C.

Relaxation Delay: A delay of 2-5 seconds is recommended.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., Tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

Sample Preparation: As Furan-3-methanol-d2 is a liquid at room temperature, the simplest

method is to prepare a neat sample. Place a small drop of the liquid between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

Spectral Range: Typically scanned from 4000 to 400 cm-1.

Resolution: A resolution of 4 cm-1 is generally sufficient.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean salt plates is recorded and

subtracted from the sample spectrum.
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2.3 Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable

organic molecules.

Electron Energy: A standard energy of 70 eV is used to induce ionization and

fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate

the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 10-200

amu) to detect the molecular ion and key fragment ions.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of Furan-3-
methanol-d2.
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Caption: Workflow for Spectroscopic Analysis of Furan-3-methanol-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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